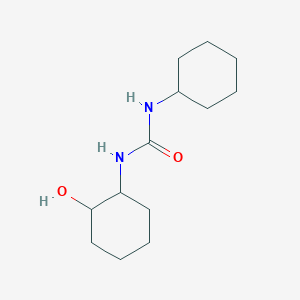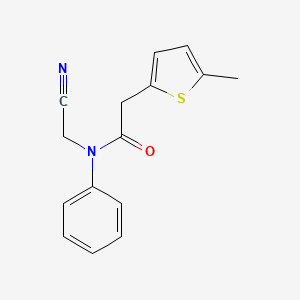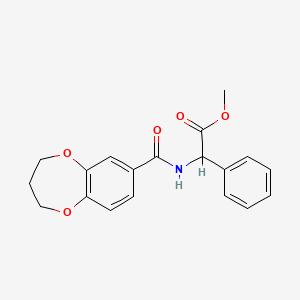![molecular formula C15H13BrN2O3 B7572470 Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate, also known as BRD7552, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool compound for research purposes.
Mechanism of Action
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate inhibits cGAS by binding to a specific pocket on the enzyme, preventing it from catalyzing the formation of cyclic GMP-AMP (cGAMP). This leads to a reduction in the activation of the STING pathway, which is responsible for the production of proinflammatory cytokines and type I interferons.
Biochemical and Physiological Effects
Inhibition of cGAS by Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate has been shown to reduce the production of proinflammatory cytokines and type I interferons in response to viral and bacterial infections. This has potential therapeutic implications for the treatment of autoimmune diseases and cancer, which are characterized by an overactive immune response.
Advantages and Limitations for Lab Experiments
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate has several advantages as a tool compound for research purposes. It is highly selective for cGAS, with minimal off-target effects on other enzymes. It is also cell-permeable, allowing for easy uptake and distribution in cell-based assays. However, its potency is relatively low, requiring high concentrations for effective inhibition. Additionally, its synthesis is complex and time-consuming, limiting its availability for widespread use.
Future Directions
There are several future directions for research on Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate. One area of focus is the development of more potent analogs with improved selectivity and efficacy. Another area of interest is the investigation of its potential therapeutic applications in the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to elucidate the downstream effects of cGAS inhibition by Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate on the immune response and cellular signaling pathways.
Synthesis Methods
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate can be synthesized through a multistep process involving the reaction of 5-bromonicotinic acid with thionyl chloride, followed by reaction with methyl 2-phenylacetate and ammonia. The final product is obtained through purification by column chromatography.
Scientific Research Applications
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate has been identified as a potential tool compound for research purposes due to its ability to inhibit the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme plays a crucial role in the innate immune response to viral and bacterial infections, and its inhibition has been shown to have therapeutic potential in the treatment of autoimmune diseases and cancer.
properties
IUPAC Name |
methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-15(20)13(10-5-3-2-4-6-10)18-14(19)11-7-12(16)9-17-8-11/h2-9,13H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROMMAWTPXQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)



![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)


![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)